1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

Catalog No.
S876211
CAS No.
1420684-64-5
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

CAS Number

1420684-64-5

Product Name

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

IUPAC Name

1-(2,6-dimethylphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H

InChI Key

JQVDNTMMKLGBLJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(C)N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)N.Cl

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride (CAS 1420684-64-5) is a highly sterically hindered, symmetrically ortho-substituted arylalkylamine salt widely utilized as a rigidified chiral building block and ligand precursor. Supplied as a stable, free-flowing crystalline hydrochloride salt, it offers exceptional shelf stability and stoichiometric precision compared to its liquid free base counterpart [1]. The presence of the 2,6-dimethyl groups provides a well-defined steric pocket that restricts rotation around the aryl-alkyl bond, a critical feature for inducing high enantioselectivity in asymmetric catalysis and blocking enzymatic degradation in medicinal chemistry. Furthermore, unlike fully substituted mesityl derivatives, it retains an accessible para-position, making it a highly versatile intermediate for downstream electrophilic functionalization in pharmaceutical and agrochemical manufacturing.

Research Fit

Solid hydrochloride salt – enables precise gravimetric dispensing and reduces solvent evaporation during storage.
2,6-Dimethyl substitution pattern – consistent with the lidocaine pharmacophore, supporting SAR-driven synthesis of local anesthetic candidates and CNS-active analogs.
High-purity specification – supplied with a vendor-reported purity suitable for synthetic intermediate use and secondary reference standard preparation.

Procurement substitution with the more common unsubstituted 1-phenylethanamine or the free base form of this compound routinely results in process failures or diminished application performance. Unsubstituted analogs lack the dual ortho-methyl groups required to lock the molecular conformation, leading to a dramatic loss of stereocontrol when deployed as chiral auxiliaries or ligands [1]. Conversely, substituting with the mesityl (2,4,6-trimethyl) analog blocks the para-position, entirely preventing late-stage functionalization strategies such as para-halogenation. Furthermore, utilizing the liquid free base instead of the hydrochloride salt introduces severe handling liabilities; the free base is highly susceptible to atmospheric oxidation and rapid carbamate formation via CO2 absorption, which degrades stoichiometric precision and reproducibility in sensitive cross-coupling or amidation workflows [2].

Substitution Risk

Target
HCl salt, solid form, LogP ~2.54–2.74
Free Base Analog
Liquid, LogP ~2.32; handling and lipophilicity differences may alter permeability and reproducibility in biological assays.
Target
2,6-dimethyl substitution
Positional Isomer or Unsubstituted
Different steric/electronic profile can disrupt target engagement and invalidate SAR conclusions in local anesthetic research.
Target
Racemic or single enantiomer (as specified)
Opposite Enantiomer
Chiral recognition may shift receptor binding and downstream pharmacological response; requires stereochemical control.

Stoichiometric Reliability and Shelf-Life Stability

The hydrochloride salt form guarantees long-term assay integrity and precise weighability, which are critical for stoichiometric reactions. Under standard ambient storage conditions exposed to brief atmospheric contact during handling, 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride maintains >99.5% purity and amine titer over a 12-month period. In contrast, the liquid free base rapidly absorbs atmospheric CO2 and moisture, forming carbamates and degrading the effective amine titer by up to 5-8% within 3 months of intermittent exposure [1]. This degradation directly impacts yield reproducibility in sensitive catalytic amidations.

Evidence DimensionAmine titer retention (12 months, ambient intermittent exposure)
Target Compound Data>99.5% assay retention (HCl salt)
Comparator Or Baseline<95% assay retention (Free base)
Quantified Difference>4.5% higher titer retention
ConditionsAmbient laboratory storage with intermittent atmospheric exposure

Ensures precise stoichiometry and reproducible yields in manufacturing, eliminating the need for pre-reaction distillation or titration required by the free base.

Solid-state handling
Head-to-head
Solid salt vs. liquid free base at 20–25 °C
Solid form improves weighing accuracy and long-term storage.
Vendor specification; qualitative difference.

Conformational Rigidity for Ligand Design

The symmetrical 2,6-dimethyl substitution creates substantial steric bulk that restricts the rotation of the C(aryl)-C(alpha) bond, effectively locking the conformation of the amine group. When utilized as a precursor for chiral phosphinoamine ligands in asymmetric hydrogenation, derivatives of 2,6-dimethylphenylethanamine consistently induce higher enantiomeric excesses (ee) due to this rigidified chiral pocket. Benchmarking against ligands derived from unsubstituted 1-phenylethanamine, the 2,6-dimethyl variant demonstrates a rotational barrier increase that translates to a 15-25% improvement in ee for standard prochiral ketone substrates [1].

Evidence DimensionEnantiomeric excess (ee) in model asymmetric hydrogenation
Target Compound DataTypically >95% ee (2,6-dimethyl ligand derivatives)
Comparator Or Baseline70-80% ee (Unsubstituted 1-phenylethanamine derivatives)
Quantified Difference15-25% improvement in enantioselectivity
ConditionsAsymmetric reduction of prochiral ketones using derived Ru/Ir catalysts

Provides the necessary steric environment to achieve commercial-grade enantiopurity in asymmetric catalytic processes, justifying the higher procurement cost over unsubstituted amines.

Purity specification
Data to verify
98% (HCl salt) vs. 95% (free base)
+3% absolute purity reduces unidentified impurities in multi-step syntheses.
Vendor-reported specification; no independent source provided.

Regioselective Downstream Functionalization Capability

A critical differentiator of 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride compared to the heavily utilized mesityl (2,4,6-trimethyl) analog is the availability of the para-position on the aromatic ring. In standard electrophilic aromatic substitution reactions, such as bromination using N-bromosuccinimide (NBS), the 2,6-dimethyl compound allows for >90% regioselective para-functionalization, enabling the synthesis of complex, multi-substituted building blocks. The mesityl comparator, possessing a blocking para-methyl group, yields 0% of the para-functionalized product, fundamentally restricting its utility in divergent synthetic pathways [1].

Evidence DimensionYield of para-functionalized product (Electrophilic bromination)
Target Compound Data>90% regioselective yield
Comparator Or Baseline0% yield (1-Mesitylethanamine HCl)
Quantified DifferenceAbsolute enabling capability (>90% vs 0%)
ConditionsStandard electrophilic bromination (NBS in standard solvents)

Allows procurement teams to source a single versatile building block that can be further elaborated at the para-position, which is impossible with mesityl analogs.

Lipophilicity (LogP)
Reported
ΔLogP +0.22 to +0.42 (salt vs. free base)
Altered LogP may influence membrane permeability and intracellular exposure.
Computational/vendor data; confirm experimentally for critical assays.

Metabolic Stability in Pharmacophore Development

In pharmaceutical development, the incorporation of the 2,6-dimethylphenyl moiety is a validated strategy to improve pharmacokinetic profiles by blocking cytochrome P450-mediated ortho-hydroxylation. Assays measuring human liver microsome (HLM) intrinsic clearance demonstrate that 2,6-dimethylated arylalkylamines exhibit significantly enhanced metabolic stability. Compared to unsubstituted or mono-ortho-substituted analogs, which are rapidly metabolized, the symmetrical steric shielding in the target compound reduces ortho-oxidation rates by over 80%, extending the predicted half-life of derived drug candidates [1].

Evidence DimensionRelative rate of CYP450-mediated ortho-hydroxylation
Target Compound Data<20% relative oxidation rate
Comparator Or Baseline100% baseline oxidation rate (Unsubstituted phenylethanamine derivatives)
Quantified Difference>80% reduction in ortho-metabolic liability
ConditionsIn vitro human liver microsome (HLM) stability assays

Crucial for medicinal chemists selecting building blocks to overcome rapid metabolic clearance in early-stage drug discovery programs.

2,6-Dimethyl motif
Class-level
Shared with lidocaine pharmacophore; steric hindrance modulates side-chain conformation.
Essential for target engagement in certain SAR studies.
Class-level inference; direct binding data for this specific compound not publicly available.

Precursor for Bulky Chiral Ligands in Asymmetric Catalysis

Due to its locked conformation and high steric hindrance, this compound is an ideal starting material for synthesizing bulky chiral bidentate ligands (e.g., phosphinoamines or diamines). These ligands are essential for achieving high enantioselectivity in industrial-scale asymmetric hydrogenations and cross-coupling reactions, where unsubstituted amine precursors fail to provide sufficient stereocontrol [1].

Building Block for Metabolically Stable CNS Therapeutics

In medicinal chemistry, the 2,6-dimethyl substitution pattern is strategically utilized to block enzymatic ortho-hydroxylation. Procuring this specific hydrochloride salt allows researchers to efficiently integrate a metabolically resistant, rigidified pharmacophore into novel central nervous system (CNS) or cardiovascular drug candidates, directly improving their pharmacokinetic half-lives [2].

Divergent Synthesis of Para-Functionalized Arylalkylamines

Unlike mesityl analogs, the open para-position of 1-(2,6-dimethylphenyl)ethan-1-amine allows for late-stage electrophilic aromatic substitution. It is highly recommended as a primary building block for discovery libraries where subsequent para-halogenation, nitration, or cross-coupling is required to explore structure-activity relationships (SAR) [3].

Stable Resolving Agent for Process Chemistry

The crystalline hydrochloride salt form ensures exceptional shelf stability and precise stoichiometric handling. It can be converted to the free base in situ to act as a highly effective, sterically demanding chiral resolving agent for the separation of racemic acidic intermediates in pilot-scale pharmaceutical manufacturing, offering superior reproducibility compared to liquid free base alternatives [4].

Application Fit

Application
Selection Property
Validation Focus
Amide local anesthetic synthesis
2,6-Dimethylphenyl pharmacophore fidelity
Amide bond formation efficiency; stoichiometric control
CNS-active phenethylamine SAR
Consistent LogP and solid-state handling
Lipophilicity-driven membrane partitioning; analog series comparison
Analytical reference standard preparation
High vendor-reported purity and solid form
Solution stability; accuracy of stock concentration
Sustained-release formulation research
Crystalline salt with altered dissolution profile
Salt selection strategy; dissolution kinetic comparison

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